molecular formula C4H10O<br>C4H10O<br>(CH3)2CHCH2OH B7769896 Isobutanol CAS No. 68989-27-5

Isobutanol

Cat. No. B7769896
CAS RN: 68989-27-5
M. Wt: 74.12 g/mol
InChI Key: ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Description

Isobutanol is a colorless, flammable liquid with a special odor . It is also known as 2-Methylpropan-1-ol . It is mainly used as a solvent either directly or as its esters .


Synthesis Analysis

Isobutanol is produced by the carbonylation of propylene . Two methods are industrially practiced, hydroformylation is more common and generates a mixture of isobutyraldehyde and butyraldehyde . The reaction is catalyzed by cobalt or rhodium complexes . The resulting aldehydes are hydrogenated to the alcohols, which are then separated . There are also bioengineering methods to produce isobutanol .


Molecular Structure Analysis

The molecular formula of Isobutanol is C4H10O . In the molecular structure of isobutanol, hydroxyl (-OH) is connected to the same carbon atom as methyl (-CH3) and ethyl (-CH2CH3) functional groups .


Chemical Reactions Analysis

Isobutanol can be produced from glucose at a maximum productivity of 4 g/L h−1, a titer of 275 g/L, and 95% yield over the course of nearly 5 days . In bacteria, mostly the last two steps in the Ehrlich pathway, catalyzed by enzymes ketoisovalerate decarboxylase and alcohol dehydrogenase, are heterologously expressed to improve the production .


Physical And Chemical Properties Analysis

Isobutanol is a colorless transparent liquid with a special odor . It is miscible with ethanol and ether, soluble in about 20 parts of water . It is flammable, and its vapor and air can form an explosive mixture .

Safety And Hazards

Isobutanol is one of the least toxic of the butanols with an LD50 of 2460 mg/kg (rat, oral) . In March 2009, the Government of Canada announced a ban on isobutanol use in cosmetics .

Future Directions

Genetically engineered organisms have been reported to produce a maximum of 50 g/L of isobutanol which is far more than the native strain without any modification . Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity .

properties

IUPAC Name

2-methylpropan-1-ol
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InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3
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InChI Key

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CO
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Molecular Formula

C4H10O, Array
Record name ISOBUTANOL
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Related CAS

13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt)
Record name Isobutyl alcohol
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DSSTOX Substance ID

DTXSID0021759
Record name 2-Methyl-1-propanol
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Molecular Weight

74.12 g/mol
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Physical Description

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor.
Record name ISOBUTANOL
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Boiling Point

225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F
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Flash Point

82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c.
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10%
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Density

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80
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Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55
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Record name ISOBUTYL ALCOHOL (ISOBUTANOL)
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Vapor Pressure

10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
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Mechanism of Action

The limited isobutanol tolerance of Escherichia coli is a major drawback during fermentative isobutanol production. Different from classical strain engineering approaches, this work was initiated to improve E. coli isobutanol tolerance from its transcriptional level by engineering its global transcription factor cAMP receptor protein (CRP). Random mutagenesis libraries were generated by error-prone PCR of crp, and the libraries were subjected to isobutanol stress for selection. Variant IB2 (S179P, H199R) was isolated and exhibited much better growth (0.18/hr) than the control (0.05/hr) in 1.2% (v/v) isobutanol (9.6g/L). Genome-wide DNA microarray analysis revealed that 58 and 308 genes in IB2 had differential expression (>2-fold, p< 0.05) in the absence and presence of 1% (v/v) isobutanol, respectively. When challenged with isobutanol, genes related to acid resistance (gadABCE, hdeABD), nitrate reduction (narUZYWV), flagella and fimbrial activity (lfhA, yehB, ycgR, fimCDF), and sulfate reduction and transportation (cysIJH, cysC, cysN) were the major functional groups that were up-regulated, whereas most of the down-regulated genes were enzyme (tnaA) and transporters (proVWX, manXYZ). As demonstrated by single-gene knockout experiments, gadX, nirB, rhaS, hdeB, and ybaS were found associated with strain isobutanol resistance. The intracellular reactive oxygen species (ROS) level in IB2 was only half of that of the control when facing stress, indicating that IB2 can withstand toxic isobutanol much better than the control., Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production.
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Product Name

Isobutanol

Color/Form

Colorless, oily liquid, Clear, colorless, refractive liquid

CAS RN

78-83-1, 68989-27-5
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Melting Point

-162 °F (NTP, 1992), -108 °C, -162 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isobutanol
Reactant of Route 2
Isobutanol
Reactant of Route 3
Isobutanol
Reactant of Route 4
Isobutanol
Reactant of Route 5
Isobutanol
Reactant of Route 6
Isobutanol

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